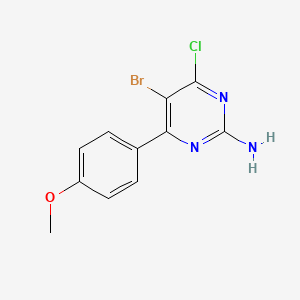

5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine

CAS No.: 2098122-56-4

Cat. No.: VC3210510

Molecular Formula: C11H9BrClN3O

Molecular Weight: 314.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098122-56-4 |

|---|---|

| Molecular Formula | C11H9BrClN3O |

| Molecular Weight | 314.56 g/mol |

| IUPAC Name | 5-bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C11H9BrClN3O/c1-17-7-4-2-6(3-5-7)9-8(12)10(13)16-11(14)15-9/h2-5H,1H3,(H2,14,15,16) |

| Standard InChI Key | BQLMIVNFYCDMKG-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=C(C(=NC(=N2)N)Cl)Br |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=NC(=N2)N)Cl)Br |

Introduction

Physical and Chemical Properties

Physical Properties

The physical properties of 5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine are characteristic of substituted pyrimidines. While specific data for this compound is limited in the search results, we can present the known properties in the following table:

The compound's solubility pattern would be influenced by its halogen substituents and the polar amino group, likely making it moderately soluble in polar organic solvents but less soluble in water.

Chemical Properties

As a substituted pyrimidine, this compound exhibits chemical properties influenced by the presence of the amino group, halogens, and methoxyphenyl substituent. The amino group at position 2 can act as a nucleophile or hydrogen bond donor in chemical reactions, while the bromine and chlorine atoms can participate in halogen exchange reactions or serve as leaving groups in coupling reactions. The methoxy group on the phenyl ring contributes electron density through resonance, potentially influencing the reactivity of the aromatic system.

Synthesis and Preparation

General Synthetic Routes

The synthesis of 5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves multi-step reactions starting from simpler pyrimidine derivatives. These synthetic pathways generally include:

-

Formation of the basic pyrimidine scaffold

-

Introduction of halogens (bromine and chlorine) at specific positions

-

Coupling reactions to attach the methoxyphenyl group

-

Introduction or preservation of the amino functionality

The specific reagents and conditions employed in these steps can vary depending on the desired yield, purity, and scale of production.

Laboratory Preparation Methods

Laboratory preparation of this compound would typically involve halogenation reactions to introduce the bromine and chlorine substituents, followed by cross-coupling reactions (such as Suzuki or Negishi coupling) to attach the 4-methoxyphenyl group. These reactions often require transition metal catalysts, particularly palladium complexes, which facilitate the formation of carbon-carbon bonds between the pyrimidine ring and the aromatic substituent.

Biological and Pharmaceutical Applications

Mechanism of Action

Pyrimidine derivatives, including compounds structurally similar to 5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine, have demonstrated potential as inhibitors or modulators of various enzymes and receptors. The specific biological activity of this compound would depend on how its structural features interact with potential biological targets. The presence of halogens (bromine and chlorine) can enhance binding affinity to protein targets through halogen bonding, while the 4-methoxyphenyl group can participate in hydrophobic interactions within binding pockets.

Related pyrimidine compounds have been investigated as intermediates in the preparation of compounds with CDK4 (cyclin-dependent kinase 4) inhibitory activity, suggesting potential applications in cell proliferation regulation . The structural similarity suggests that 5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine might have comparable biological potential.

Current Research and Future Perspectives

Recent Advances

Research on pyrimidine derivatives like 5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine is ongoing, with a focus on optimizing their synthesis and exploring their potential applications. Recent advances in synthetic methodologies, including more efficient coupling reactions and regioselective halogenation techniques, have facilitated the preparation of increasingly complex pyrimidine derivatives with tailored properties.

The development of crystal structure analysis techniques has also contributed to better understanding of the three-dimensional arrangements of pyrimidine compounds and their intermolecular interactions . This structural knowledge aids in rational design of pyrimidine derivatives with improved biological activities or material properties.

Future Research Directions

Future research involving 5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine and related compounds might explore:

-

Medicinal chemistry applications, particularly in developing targeted therapies for cancer and other diseases

-

Computational studies to predict and optimize interactions with biological targets

-

Investigation of potential catalytic activities in organic transformations

-

Development of chemical libraries based on this scaffold for high-throughput screening

The continued interest in pyrimidine chemistry ensures that compounds like 5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine will remain relevant in chemical and pharmaceutical research.

Comparative Analysis

Comparison with Related Compounds

5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine shares structural features with several related compounds mentioned in the search results:

These structural relationships suggest potential similarities in synthesis methods and possibly in chemical or biological activities, with differences in potency or selectivity due to the specific substitution patterns.

Structure-Property Relationships

The specific arrangement of substituents in 5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine results in a unique set of properties:

-

The presence of halogens (bromine and chlorine) affects the electron distribution in the pyrimidine ring, potentially influencing reactivity

-

The 4-methoxyphenyl group introduces both hydrophobic character (phenyl ring) and a potential hydrogen bond acceptor (methoxy group)

-

The amino group at position 2 can form hydrogen bonds with appropriate partners

These structural features collectively determine the compound's physical properties, chemical reactivity, and biological activity. The balance between lipophilic and hydrophilic components also influences properties like solubility and membrane permeability, which are crucial for biological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume